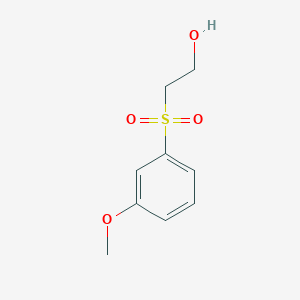

3-Methoxyphenylsulfonylethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)sulfonylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4S/c1-13-8-3-2-4-9(7-8)14(11,12)6-5-10/h2-4,7,10H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTMSIMVNSLTSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxyphenylsulfonylethanol

Strategies for Carbon-Sulfur Bond Formation

The creation of the C-SO₂ bond is the central challenge in the synthesis of aryl sulfones. Various methods have been developed, ranging from classical oxidation reactions to modern catalytic protocols.

Sulfonylation reactions involve the direct introduction of a sulfonyl group onto a carbon framework. These reactions can be mediated by radicals, catalyzed by transition metals, or proceed under metal-free conditions.

Radical-mediated reactions offer a powerful tool for C-S bond formation. Sulfonyl radicals, typically generated from precursors such as sulfonyl hydrazides, sulfonyl chlorides, or sulfinic acids, can participate in addition reactions with alkenes. researchgate.netnih.gov In a potential synthesis of 3-Methoxyphenylsulfonylethanol, a 3-methoxyphenylsulfonyl radical could be added across an alkene like vinyl acetate (B1210297), followed by hydrolysis.

A plausible route involves the photocatalytic amino-sulfonylation of styrenes, where sulfonamides act as bifunctional reagents to generate both sulfonyl and N-centered radicals. researchgate.net Another approach is the visible light-induced sulfonylation/arylation of styrene (B11656) derivatives in a three-component reaction, which can yield difunctionalized products with high diastereoselectivity. nih.gov Furthermore, photoinduced catalyst-free sulfonylation of styrenes using sulfonyl chlorides can proceed via electron donor-acceptor (EDA) complexes to afford sulfonylated products. rsc.org These methods highlight the versatility of radical chemistry in accessing complex sulfone structures.

Table 1: Examples of Radical-Mediated Sulfonylation of Styrenes

| Reaction Type | Sulfonyl Source | Alkene | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|---|

| Photocatalyzed Amino-sulfonylation | Sulfonamides | Styrenes | Photocatalyst | Atom-economical, high regioselectivity | researchgate.net |

| Double Radical Three-Component Photoredox Reaction | Not specified | Styrene derivatives | Visible light, photoredox catalyst | Simultaneous sulfonylation/arylation, high diastereoselectivity | nih.gov |

| Photoinduced EDA Complex | Sulfonyl chlorides | β-4′-methindolylstyrene | Catalyst-free, visible light | High regio- and diastereoselectivity | rsc.org |

Transition metals, particularly palladium and nickel, are effective catalysts for forming C-S bonds. A notable method is the nickel-catalyzed hydroxysulfonylation of alkenes using sodium sulfinates under an air atmosphere. organic-chemistry.org This reaction selectively produces β-hydroxysulfones. Applying this to the synthesis of the target compound, 3-methoxystyrene could be reacted with a sulfinate salt in the presence of a nickel catalyst to yield 3-Methoxyphenylsulfonylethanol. This approach is advantageous as it avoids the use of excess reagents and harsh oxidants. organic-chemistry.org

Palladium catalysis is also prominent, for instance, in Heck-type reactions where phenyl vinyl sulfones can react with Pd(OAc)₂. nih.gov While typically used for C-C bond formation, this reactivity can be adapted for C-S bond construction. Transition-metal catalysis has also been explored for the regiodivergent sulfonylation of aziridines, providing access to β-amino sulfones, which are structurally related to the target β-hydroxy sulfone. rsc.org

Table 2: Transition Metal-Catalyzed Sulfonylation Reactions

| Catalyst System | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Nickel-catalyst, Air | Alkenes, Sodium Sulfinates | β-Hydroxysulfones | Selective synthesis, good yields | organic-chemistry.org |

| Pd(OAc)₂, Ag₂CO₃ | Phenyl vinyl sulfones, Alkyl acrylates | Styryl sulfones, Cinnamic esters | First Heck-type reaction for sulfones | nih.gov |

| Transition-metal catalyst | Aziridines, SO₂ | β-Amino sulfones | Regiodivergent, mild conditions | rsc.org |

To enhance the sustainability of synthetic processes, metal-free and organocatalytic methods are increasingly favored. thieme-connect.com An efficient transition-metal-free C(sp³)-H sulfonylation has been described for synthesizing 2-sulfolmethyl quinolines from 2-methylquinolines and sulfonyl hydrazides, using KI as an additive. researchgate.net Similarly, metal-free sulfonylation of certain furanones with sodium sulfinates proceeds in aqueous media via a radical pathway. acs.org

Organocatalysis provides another green alternative. For example, the enantioselective synthesis of γ-hydroxy-α,β-unsaturated sulfones has been achieved through an organocatalytic, asymmetric α-selenenylation of aldehydes. nih.gov While not a direct route to the target molecule, it demonstrates the power of organocatalysis in constructing chiral sulfone-containing molecules. The direct formation of C-S bonds can also be achieved through organocatalytic sulfa-Michael additions to α,β-unsaturated aldehydes or ketones. acs.org

One of the most traditional and reliable methods for preparing sulfones is the oxidation of the corresponding sulfides. nih.govresearchgate.net For the synthesis of 3-Methoxyphenylsulfonylethanol, the precursor would be 2-((3-methoxyphenyl)thio)ethanol. This sulfide (B99878) can be prepared by reacting 3-methoxythiophenol with 2-chloroethanol.

The subsequent oxidation of the sulfide to the sulfone is a two-step process that proceeds through a sulfoxide (B87167) intermediate. nih.gov A variety of oxidizing agents can be employed, with hydrogen peroxide (H₂O₂) being a common and environmentally benign choice. thieme-connect.comorganic-chemistry.orgresearchgate.net The selectivity of the oxidation (to sulfoxide or sulfone) can often be controlled by the reaction conditions and the catalyst used. organic-chemistry.orgorganic-chemistry.org For instance, 2,2,2-trifluoroacetophenone (B138007) has been used as an organocatalyst with H₂O₂ for the selective synthesis of both sulfoxides and sulfones. thieme-connect.comorganic-chemistry.orgresearchgate.netorganic-chemistry.org Other catalytic systems include recyclable silica-based tungstate (B81510) catalysts. organic-chemistry.org

Sulfinic acids and their salts, sulfinates, are highly valuable precursors in sulfone synthesis due to their nucleophilic nature. thieme-connect.comwikipedia.org The most direct route to 3-Methoxyphenylsulfonylethanol using this strategy would involve the reaction of sodium 3-methoxyphenylsulfinate with a suitable electrophile, such as ethylene (B1197577) oxide or 2-chloroethanol. The reaction of sulfinate salts with epoxides is a well-established method for preparing β-hydroxy sulfones. thieme-connect.com

Alternatively, β-ketosulfones can be synthesized by the reaction of sulfinates with α-haloketones. tandfonline.com The resulting β-ketosulfone can then be reduced to the target β-hydroxy sulfone. researchgate.netnih.gov Various reducing agents, including sodium borohydride (B1222165) or alkyl aluminum compounds, can be used for this transformation. nih.gov

Sulfinic acids themselves can be generated from various sources, including a one-pot method from methyl sulfones, which may serve as stable precursors. organic-chemistry.orgorganic-chemistry.orgacs.org Sulfonates, such as sulfonate esters or sulfonyl chlorides, can also serve as precursors, reacting with organometallic reagents, though these reactions can sometimes be low-yielding. thieme-connect.com

Table 3: Synthesis of Sulfones from Sulfinic Acid Derivatives

| Precursor | Reagent | Product | Conditions | Reference |

|---|---|---|---|---|

| Sodium Sulfinates | Terminal Epoxides | β-Hydroxy Sulfones | LiBr catalyzed, in water | thieme-connect.com |

| Sodium Alkyl/Aryl Sulfinates | α-Haloketones | β-Keto-sulfones | Aqueous medium, microwave irradiation | tandfonline.com |

| β-Keto Sulfones | Alkyl aluminum compounds (e.g., i-Bu₃Al) | β-Hydroxy Sulfones | Hydrogenation | nih.gov |

| Methyl Sulfones | Benzylic halide, base | Sulfinic Acids | One-pot alkylation-elimination | organic-chemistry.orgacs.org |

Sulfonylation Reactions

Approaches for the Regioselective Introduction of the Ethanol (B145695) Moiety

The introduction of the ethanol moiety onto the 3-methoxyphenylsulfonyl core requires regioselective control to ensure the desired substitution pattern. Key strategies include the hydroxylation of a pre-existing ethylsulfonyl chain and addition reactions to unsaturated precursors.

Hydroxylation Strategies at the Ethyl Chain

Direct hydroxylation of a 3-methoxyphenylethylsulfone intermediate presents a potential route to 3-Methoxyphenylsulfonylethanol. This approach focuses on the selective oxidation of the β-carbon of the ethyl group. While direct C-H hydroxylation can be challenging, various methods can be employed:

Biocatalytic Hydroxylation : The use of enzymes, such as cytochrome P450 monooxygenases, can offer high regioselectivity and stereoselectivity under mild conditions. These enzymes are known for their ability to hydroxylate non-activated carbon atoms.

Chemical Oxidation : Transition metal-catalyzed oxidations can be employed. However, achieving selectivity for the β-position over the α-position or the aromatic ring can be difficult and may require specific directing groups or reaction conditions.

Addition Reactions to Unsaturated Substrates

A more common and often more controllable method for introducing the 2-hydroxyethyl group is through addition reactions to unsaturated sulfonyl compounds. A key intermediate in this approach is 3-methoxyphenyl (B12655295) vinyl sulfone.

The synthesis of vinyl sulfones can be achieved through various methods, including a copper-catalyzed three-component decarboxylative addition involving an arylpropiolic acid, a boronic acid, and a sulfur dioxide source like potassium metabisulfite. For instance, 3-(3-methoxyphenyl)propiolic acid can react with a boronic acid and potassium disulfite to yield the corresponding vinyl sulfone. rsc.org

Once the 3-methoxyphenyl vinyl sulfone is obtained, the ethanol moiety can be introduced via several addition reactions:

Hydration of the Double Bond : Acid-catalyzed or metal-mediated hydration of the vinyl group can directly yield the desired alcohol.

Epoxidation followed by Ring-Opening : The vinyl group can be epoxidized, and the resulting epoxide can be opened with a nucleophile, such as water or a hydroxide (B78521) source, to give the 1,2-diol, which can then be selectively reduced to the desired alcohol.

Michael Addition : Vinyl sulfones are excellent Michael acceptors. researchgate.net A thiol can add to the double bond, and subsequent chemical manipulation can lead to the desired alcohol. researchgate.netrsc.org This is particularly relevant in the context of their use as protease inhibitors where they react with cysteine residues. researchgate.netrsc.org

Stereoselective and Regioselective Synthesis Considerations

Control of Stereochemistry in Chiral Analogs of Sulfonyl Alcohols

The synthesis of chiral β-hydroxy sulfones, which are analogs of 3-Methoxyphenylsulfonylethanol, has been achieved with high stereoselectivity using chemoenzymatic methods. nih.gov One notable approach involves the oxosulfonylation of arylacetylenes to form β-keto sulfones, followed by a highly selective reduction of the carbonyl group using alcohol dehydrogenases (ADHs). nih.gov This enzymatic reduction allows for the preparation of both (R)- and (S)-β-hydroxy sulfones in high enantiomeric excess. nih.gov The use of inexpensive iron(III) chloride as a catalyst for the initial oxosulfonylation makes this a practical method. nih.gov

Furthermore, the stereoselective synthesis of other chiral sulfinyl compounds and their derivatives often relies on the use of chiral auxiliaries, such as menthol (B31143) or sugar-derived alcohols, to prepare diastereomeric sulfinates that can be separated and then converted to the desired enantiomerically pure products. acs.org

Regiochemical Control during Aromatic Substitution and Functionalization

Achieving the desired 1,3-substitution pattern on the phenyl ring is a critical aspect of synthesizing 3-Methoxyphenylsulfonylethanol. The methoxy (B1213986) group is an ortho-, para-directing group in electrophilic aromatic substitution reactions. wikipedia.org Therefore, direct sulfonation of anisole (B1667542) would primarily yield the ortho- and para-isomers. To achieve the meta-substitution, specific strategies are required:

Directed C-H Functionalization : Modern synthetic methods allow for meta-selective C-H functionalization. wikipedia.org For example, certain ruthenium catalysts can direct the sulfonation of 2-phenylpyridine (B120327) derivatives to the meta-position. wikipedia.org While not directly applicable to anisole, this principle of using a directing group to override the inherent electronic preferences of the substrate is a powerful tool.

Functionalization of Pre-substituted Rings : An alternative is to start with a molecule that already has the desired 1,3-substitution pattern. For example, starting with 3-aminophenol, one could perform a sequence of reactions such as methylation of the hydroxyl group, diazotization of the amino group followed by a Sandmeyer-type reaction to introduce the sulfonyl group or a precursor.

Regioselective Borylation : Iridium-catalyzed C-H borylation can be used to introduce a boron group at a specific position on an aromatic ring, which can then be further functionalized. diva-portal.org For instance, the borylation of 2,1,3-benzothiadiazole (B189464) (BTD) can be controlled to achieve substitution at various positions, demonstrating that regioselectivity can be tuned. diva-portal.org A similar strategy could potentially be applied to a methoxy-substituted benzene (B151609) ring.

Principles of Green Chemistry in the Synthesis of Arylsulfonyl Alcohols

The application of green chemistry principles to the synthesis of arylsulfonyl alcohols and related compounds aims to reduce the environmental impact of chemical processes. researchgate.net Key principles include:

Catalysis : The use of catalysts, including biocatalysts and metal catalysts, is preferred over stoichiometric reagents to minimize waste. researchgate.netorganic-chemistry.org For instance, iron(III) chloride is an inexpensive and environmentally benign catalyst for oxosulfonylation reactions. nih.gov

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net

Use of Safer Solvents : Employing environmentally friendly solvents like water or ethanol. organic-chemistry.orgnih.gov Chemoenzymatic synthesis of β-hydroxy sulfones has been successfully performed in aqueous media. nih.gov

Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. researchgate.net

Renewable Feedstocks : Utilizing starting materials derived from renewable resources. organic-chemistry.org

An example of a green synthetic method is the development of solvent-free or grindstone procedures for the synthesis of N-arylsulfonylhydrazones, which uses L-tyrosine as a catalyst. researchgate.net While not a direct synthesis of an arylsulfonyl alcohol, it demonstrates the potential for greener approaches in organosulfur chemistry.

Mechanistic Investigations of Chemical Transformations Involving 3 Methoxyphenylsulfonylethanol

Reaction Pathways Involving the Sulfone Moiety

The sulfone group is a versatile functional group that can participate in a variety of chemical reactions, including those involving radical, anionic, and cationic intermediates. Its strong electron-withdrawing nature significantly influences the reactivity of the adjacent carbon atoms.

Elucidation of Radical Intermediates and Cascade Reaction Mechanisms

While direct radical-mediated transformations of 3-Methoxyphenylsulfonylethanol are not extensively documented, the behavior of analogous aryl sulfones suggests potential reaction pathways. The formation of radical intermediates can be initiated by various methods, including the use of radical initiators or photoredox catalysis.

Once formed, an α-sulfonyl radical could, in principle, undergo cyclization if a suitable radical acceptor is present within the molecule. More commonly, the sulfonyl group can act as a leaving group in radical fragmentation reactions. For instance, radical cyclizations of ene sulfonamides can lead to the formation of cyclic imines through the elimination of a sulfonyl radical. While 3-Methoxyphenylsulfonylethanol lacks an appropriately positioned alkene for such a cyclization, this reactivity highlights the potential for the sulfonyl moiety to participate in complex radical cascade reactions under the right conditions.

Illustrative Radical Transformation of an Aryl Sulfone Derivative

| Reactant | Conditions | Intermediate | Product |

|---|---|---|---|

| N-(2-iodobenzyl)-N-((3-methoxyphenyl)sulfonyl)allylamine | Bu3SnH, AIBN | Aryl radical | Cyclized product |

Anionic and Cationic Reactivity Profiles at the Sulfone Alpha-Positions

The protons on the carbon atom alpha to the sulfonyl group are acidic and can be removed by a base to form a carbanion. This anionic intermediate is stabilized by the electron-withdrawing sulfonyl group. The resulting nucleophile can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol-type additions. For 3-Methoxyphenylsulfonylethanol, deprotonation at the α-position would generate a carbanion that could react with various electrophiles.

Conversely, the generation of a cation at the alpha-position is less common but can be achieved under specific conditions, often involving the departure of a good leaving group. Such a cation would be highly reactive and prone to rearrangement or reaction with available nucleophiles.

Hypothetical Anionic Reactions at the Sulfone Alpha-Position of a 3-Methoxyphenylsulfonylethanol Derivative

| Derivative | Base | Electrophile | Product |

|---|---|---|---|

| 3-Methoxyphenylsulfonylacetaldehyde | NaH | CH3I | 1-(3-Methoxyphenylsulfonyl)propan-2-one |

| Ethyl 2-((3-methoxyphenyl)sulfonyl)acetate | NaOEt | PhCHO | Ethyl 2-((3-methoxyphenyl)sulfonyl)-3-hydroxy-3-phenylpropanoate |

Mechanistic Studies of Elimination Reactions Relevant to Sulfonyl Alcohol Derivatives (e.g., Ramberg-Bäcklund Type Transformations)

The Ramberg-Bäcklund reaction is a classic transformation that converts α-halo sulfones into alkenes upon treatment with a base. organic-chemistry.orgwikipedia.org This reaction proceeds through a series of well-defined steps:

Deprotonation: A strong base abstracts a proton from the carbon alpha to the sulfonyl group, forming a carbanion.

Intramolecular Nucleophilic Substitution: The carbanion displaces the adjacent halide in an intramolecular SN2 reaction, forming a three-membered cyclic intermediate known as an episulfone.

Sulfur Dioxide Extrusion: The unstable episulfone undergoes a cheletropic elimination to release sulfur dioxide and form the alkene product.

For a β-hydroxy sulfone like 3-Methoxyphenylsulfonylethanol, a Ramberg-Bäcklund type reaction would first require conversion of the hydroxyl group into a halide. Subsequent treatment with a strong base could then initiate the elimination sequence. The stereochemical outcome of the Ramberg-Bäcklund reaction can be influenced by the choice of base and the structure of the substrate. organic-chemistry.org

Key Intermediates in the Ramberg-Bäcklund Reaction

| Step | Intermediate | Description |

|---|---|---|

| 1 | α-Sulfonyl carbanion | Formed by deprotonation of the α-halo sulfone. |

| 2 | Episulfone | A three-membered ring containing a sulfonyl group, formed by intramolecular cyclization. |

| 3 | Alkene and Sulfur Dioxide | The final products resulting from the extrusion of SO2 from the episulfone. |

Reactivity of the Hydroxyl Group

The hydroxyl group is a versatile functional group that can act as a nucleophile or be activated to become a good leaving group, enabling a range of substitution and elimination reactions.

Investigations into Nucleophilic Behavior and Related Pathways

The lone pairs of electrons on the oxygen atom of the hydroxyl group in 3-Methoxyphenylsulfonylethanol make it nucleophilic. It can react with a variety of electrophiles. For instance, it can be acylated by acid chlorides or anhydrides to form esters, or alkylated with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers. The nucleophilicity of the hydroxyl group can be enhanced by converting it to its corresponding alkoxide with a strong base.

Examples of Nucleophilic Reactions of Alcohols

| Alcohol | Reagent | Product | Reaction Type |

|---|---|---|---|

| Ethanol (B145695) | Acetyl chloride | Ethyl acetate (B1210297) | Acylation |

| 1-Butanol | NaH, then CH3I | 1-Methoxybutane | Williamson ether synthesis |

Exploration of Electrophilic Activation and Rearrangement Pathways

The hydroxyl group is a poor leaving group. Therefore, for it to be displaced in a nucleophilic substitution or participate in an elimination reaction, it must first be activated. This is typically achieved by protonation under acidic conditions, which converts the hydroxyl group into a much better leaving group, water. Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups.

Once activated, the resulting substrate can undergo SN1 or SN2 reactions with a variety of nucleophiles. libretexts.org For a secondary alcohol like 3-Methoxyphenylsulfonylethanol, both mechanisms are possible, and the reaction conditions will influence the outcome. Under SN1 conditions, the formation of a carbocation intermediate could potentially lead to rearrangement products.

Methods for Electrophilic Activation of Alcohols

| Activating Agent | Intermediate | Leaving Group |

|---|---|---|

| H+ | Oxonium ion | H2O |

| TsCl, pyridine | Tosylate ester | Tosylate anion |

| MsCl, Et3N | Mesylate ester | Mesylate anion |

Influence of the Methoxy-Substituted Phenyl Group on Molecular Reactivity

The methoxy (B1213986) group at the meta-position of the phenyl ring in 3-Methoxyphenylsulfonylethanol exerts a significant influence on the molecule's reactivity through a combination of electronic and steric effects. These effects can modulate the rates and equilibrium positions of reactions occurring at the sulfonyl group and the ethanol tail.

The methoxy group is known to exhibit dual electronic behavior. It acts as an electron-withdrawing group through the inductive effect (-I) due to the high electronegativity of the oxygen atom. Conversely, it functions as an electron-donating group through the resonance effect (+R) by delocalizing its lone pair of electrons into the aromatic ring. In the meta-position, the resonance effect is minimized, and the inductive effect is more pronounced, leading to a net electron-withdrawing character at the sulfonyl-bearing carbon.

This net electron-withdrawing nature of the 3-methoxy-substituted phenyl ring is expected to influence the acidity of the protons on the carbon alpha to the sulfonyl group. By stabilizing the resulting carbanion through induction, the methoxy group can facilitate reactions that proceed via a carbanionic intermediate. The electronic influence of substituents on the acidity of sulfones has been a subject of study, with electron-withdrawing groups generally increasing the acidity.

Table 1: Hammett Constants for Methoxy Substituents

| Substituent Position | σ_meta | σ_para |

| Methoxy (-OCH3) | +0.12 | -0.27 |

This table illustrates the differing electronic effects of the methoxy group at the meta and para positions, as quantified by their Hammett constants. The positive σ_meta value indicates an electron-withdrawing effect, while the negative σ_para value signifies an electron-donating effect due to resonance.

While the methoxy group at the meta-position is less likely to cause direct steric hindrance at the sulfonyl reaction center compared to an ortho-substituent, it can still influence the molecule's conformational preferences. libretexts.org The rotation around the phenyl-sulfur bond and the sulfur-carbon bond of the ethyl chain can be affected by the presence of the methoxy group, leading to certain preferred conformations. These conformational biases can, in turn, affect the accessibility of the reactive sites to incoming reagents.

Roles of Catalytic Systems in Mediating Reactions of 3-Methoxyphenylsulfonylethanol

Catalytic systems are pivotal in controlling the reactivity and selectivity of transformations involving 3-Methoxyphenylsulfonylethanol. Given the presence of both a sulfonyl and a hydroxyl group, a variety of catalytic approaches can be envisioned to selectively target one functional group over the other or to mediate reactions involving both.

The synthesis of β-hydroxysulfones, the structural class to which 3-Methoxyphenylsulfonylethanol belongs, can be achieved through various catalytic methods. One notable approach involves the visible light-mediated atom transfer radical addition (ATRA)-like reaction of sulfonyl chlorides and styrenes, catalyzed by iridium-based photoredox catalysts. acs.org This method offers a mild and efficient route to β-hydroxysulfones. acs.orgresearchgate.net Another strategy employs copper-based photocatalysts for the synthesis of trifluoromethylated sulfonyl chlorides which can then be coupled with styrenes to yield β-hydroxysulfones. acs.org

For reactions involving the hydroxyl group of 3-Methoxyphenylsulfonylethanol, catalytic systems can be employed for asymmetric transformations. For example, enantiomerically enriched diarylmethanols have been synthesized through catalyzed asymmetric phenyl transfer reactions onto aromatic aldehydes using β-hydroxysulfoximines as catalysts. nih.gov This suggests that the hydroxyl group of 3-Methoxyphenylsulfonylethanol could potentially be used to direct stereoselective reactions on other parts of the molecule or on external substrates.

Furthermore, the sulfonyl group itself can be a target for catalytic transformations. While direct catalytic reactions on the sulfonyl group are less common, its presence can influence the reactivity of adjacent positions, which can then be targeted by catalytic processes. The development of new catalytic systems continues to expand the synthetic utility of molecules like 3-Methoxyphenylsulfonylethanol, enabling novel and efficient chemical transformations.

Table 2: Examples of Catalytic Systems for Reactions of Beta-Hydroxysulfones and Related Compounds

| Reaction Type | Catalyst | Substrates | Product |

| Hydroxysulfonylation | fac[Ir(ppy)3] | Sulfonyl chlorides and styrenes | β-Hydroxysulfones |

| Asymmetric Phenyl Transfer | β-Hydroxysulfoximines with diethylzinc (B1219324) and diphenylzinc | Aromatic aldehydes | Enantiomerically enriched diarylmethanols |

| C(sp2)-S Coupling | [Cu(I)/(1,10-phen)2]+ complex | (Hetero)aryl iodides and potassium thioacetate | (Hetero)aryl thioacetates |

This table provides examples of catalytic systems that have been successfully employed in reactions involving the formation or transformation of β-hydroxysulfones and related sulfur-containing compounds, highlighting the potential catalytic pathways applicable to 3-Methoxyphenylsulfonylethanol.

Derivatization and Transformational Chemistry of 3 Methoxyphenylsulfonylethanol

Functional Group Interconversions of the Hydroxyl Moiety

The primary hydroxyl group in 3-Methoxyphenylsulfonylethanol is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Esterification and Etherification Reactions

Esterification: The conversion of the hydroxyl group to an ester can be readily achieved through several standard protocols. One of the most common methods is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgmasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the product, water is typically removed, or an excess of the alcohol or carboxylic acid is used. wikipedia.orgmasterorganicchemistry.com

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the alcohol can be treated with an acyl chloride or an acid anhydride in the presence of a base like pyridine or triethylamine.

Etherification: The synthesis of ethers from 3-Methoxyphenylsulfonylethanol can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This process is generally efficient for primary and secondary alkyl halides.

| Reaction Type | Reagents | Product |

| Esterification | Carboxylic Acid, Acid Catalyst | 3-Methoxyphenylsulfonylethyl ester |

| Etherification | Base, Alkyl Halide | 3-Methoxyphenylsulfonylethyl ether |

Oxidation Protocols to Carbonyl-Containing Derivatives

The primary alcohol of 3-Methoxyphenylsulfonylethanol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine), would be expected to convert the alcohol to 3-methoxyphenylsulfonylacetaldehyde. youtube.com The Swern oxidation is particularly useful for its mild conditions and tolerance of a wide range of functional groups. youtube.com

Stronger oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid (Jones reagent), would likely lead to the over-oxidation of the intermediate aldehyde to form 3-methoxyphenylsulfonylacetic acid. khanacademy.org

| Oxidation Product | Reagent Example |

| Aldehyde | Pyridinium Chlorochromate (PCC) |

| Carboxylic Acid | Potassium Permanganate (KMnO4) |

Halogenation Strategies for Alpha-Halo Sulfonyl Alcohols

The conversion of the hydroxyl group to a halogen provides a reactive intermediate for subsequent nucleophilic substitution reactions. Standard methods involve the use of reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). These reactions typically proceed via an SN2 mechanism, leading to inversion of stereochemistry if the alpha-carbon were chiral.

Chemical Transformations Involving the Sulfone Group

The sulfone group is a powerful electron-withdrawing group, which activates the adjacent alpha-carbon for various chemical transformations.

Nucleophilic Substitution Reactions at the Sulfone Alpha-Carbon

The protons on the carbon alpha to the sulfone group are acidic and can be removed by a strong base, such as an organolithium reagent or a metal amide, to generate a carbanion. This carbanion can then participate in nucleophilic substitution reactions with electrophiles like alkyl halides, allowing for the formation of new carbon-carbon bonds. This is a common strategy for alkylation alpha to a sulfone.

Reductive Desulfonylation Strategies for Carbon-Carbon Bond Formation

The sulfone group can be removed reductively, a process known as desulfonylation. wikipedia.orgorganicreactions.org This reaction is synthetically valuable as the sulfone group can be used as a temporary activating group to facilitate bond formation, and then subsequently removed. wikipedia.orgorganicreactions.orgresearchgate.net Common reagents for reductive desulfonylation include sodium amalgam, aluminum amalgam, or samarium(II) iodide. wikipedia.org These methods replace the carbon-sulfur bond with a carbon-hydrogen bond. wikipedia.org

In the context of β-hydroxy sulfones, reductive elimination can lead to the formation of alkenes, a key step in the Julia-Lythgoe olefination. organicreactions.orgresearchgate.net

| Transformation | Key Reagents | Outcome |

| Alpha-Alkylation | Strong Base, Alkyl Halide | C-C bond formation at the alpha-carbon |

| Reductive Desulfonylation | Sodium Amalgam | Removal of the sulfone group |

Intramolecular and Intermolecular Cyclization Reactions

The presence of both a hydroxyl group and a sulfonyl moiety in 3-Methoxyphenylsulfonylethanol provides a strategic platform for the synthesis of various heterocyclic systems through cyclization reactions.

Intramolecular Cyclization:

The hydroxyl group in 3-Methoxyphenylsulfonylethanol can participate in intramolecular cyclization to form sultones, which are cyclic esters of hydroxysulfonic acids. This transformation typically requires dehydration of the corresponding sulfonic acid. The synthesis of sultones often involves the cyclization of halo- or hydroxysulfonic acids under vacuum nih.gov. While direct cyclization of 3-Methoxyphenylsulfonylethanol to the corresponding sultone is not explicitly detailed in the literature, analogous transformations of hydroxyalkyl sulfonic acids are well-established nih.govgoogle.com. The process generally involves the removal of a water molecule to facilitate ring closure google.com.

Another potential intramolecular cyclization pathway involves the formation of sultines (cyclic sulfinate esters) from the corresponding hydroxyalkyl sulfoxides cdnsciencepub.comresearchgate.net. This would necessitate the selective reduction of the sulfone in 3-Methoxyphenylsulfonylethanol to a sulfoxide, followed by cyclization.

Intermolecular Cyclization:

For intermolecular cyclizations, 3-Methoxyphenylsulfonylethanol can be first converted into a reactive intermediate. For example, dehydration of the ethanol (B145695) side chain would yield 3-methoxyphenyl (B12655295) vinyl sulfone. This activated alkene can then participate in cycloaddition reactions, such as the Diels-Alder [4+2] cycloaddition with dienes, to construct six-membered rings. While specific examples with 3-methoxyphenyl vinyl sulfone are not prevalent, the general reactivity of vinyl sulfones in such cycloadditions is a common synthetic strategy.

Modifications of the Aromatic Ring

The methoxyphenyl ring of 3-Methoxyphenylsulfonylethanol is amenable to various modifications, primarily through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions on the Methoxyphenyl Ring

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the 3-methoxyphenyl ring is governed by the directing effects of the methoxy (B1213986) (-OCH3) and the sulfonyl (-SO2CH2CH2OH) groups. The methoxy group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance organicchemistrytutor.comchemistrytalk.orgyoutube.com. Conversely, the sulfonyl group is a deactivating group and a meta-director because of its strong electron-withdrawing nature wikipedia.orglkouniv.ac.in.

In the case of 3-Methoxyphenylsulfonylethanol, the positions on the aromatic ring are influenced by both groups. The positions ortho and para to the methoxy group (positions 2, 4, and 6) are activated, while the positions meta to the sulfonyl group (positions 2 and 5) are favored by its directing effect. Therefore, electrophilic attack is most likely to occur at the positions activated by the methoxy group and not significantly deactivated by the sulfonyl group. The directing effects of both substituents must be considered to predict the major product. Generally, activating groups have a stronger directing influence than deactivating groups libretexts.org.

Common Electrophilic Aromatic Substitution Reactions:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the aromatic ring. The strong activating effect of the methoxy group would likely direct the substitution to the ortho and para positions relative to it.

Halogenation: Reactions with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst would result in the introduction of a halogen atom onto the ring, again primarily at the positions activated by the methoxy group.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation, involving the reaction with alkyl or acyl halides in the presence of a Lewis acid, would also be directed by the methoxy group lkouniv.ac.inwikipedia.org. However, the deactivating sulfonyl group might render the ring less reactive towards these reactions.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO3, H2SO4 | 2-Nitro-3-methoxyphenylsulfonylethanol, 4-Nitro-3-methoxyphenylsulfonylethanol, 6-Nitro-3-methoxyphenylsulfonylethanol |

| Bromination | Br2, FeBr3 | 2-Bromo-3-methoxyphenylsulfonylethanol, 4-Bromo-3-methoxyphenylsulfonylethanol, 6-Bromo-3-methoxyphenylsulfonylethanol |

| Acylation | RCOCl, AlCl3 | 2-Acyl-3-methoxyphenylsulfonylethanol, 4-Acyl-3-methoxyphenylsulfonylethanol, 6-Acyl-3-methoxyphenylsulfonylethanol |

Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 3-Methoxyphenylsulfonylethanol (Note: The distribution of isomers can be influenced by steric hindrance and reaction conditions.)

| Position | Influence of -OCH3 | Influence of -SO2R | Predicted Reactivity |

|---|---|---|---|

| 2 | ortho (activating) | meta | Highly Favored |

| 4 | para (activating) | ortho | Favored |

| 5 | meta | meta | Less Favored |

| 6 | ortho (activating) | para | Favored (potential steric hindrance) |

Metal-Catalyzed Cross-Coupling Reactions of Appropriately Functionalized Derivatives

To participate in metal-catalyzed cross-coupling reactions, the aromatic ring of 3-Methoxyphenylsulfonylethanol must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. This can be achieved through the electrophilic halogenation reactions described previously. The resulting aryl halide can then undergo various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide derivative with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base nih.govchemrxiv.orglibretexts.org. This is a powerful method for forming carbon-carbon bonds and introducing new aryl or alkyl groups to the aromatic ring. Aryl sulfones themselves have also been shown to act as electrophilic coupling partners in Suzuki-Miyaura reactions, offering an alternative to aryl halides nih.govchemrxiv.org.

Heck Reaction: The Heck reaction couples the aryl halide derivative with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene libretexts.orgwikipedia.orgrsc.org. This allows for the introduction of vinyl groups onto the aromatic ring.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base wikipedia.orgnih.govorganic-chemistry.orgresearchgate.net. It is a reliable method for the synthesis of aryl alkynes.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)2 | Pd catalyst, Base | Biaryl or Alkyl-aryl |

| Heck | Alkene | Pd catalyst, Base | Aryl-alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-alkyne |

Interactive Data Table: Potential Cross-Coupling Reactions of Halogenated 3-Methoxyphenylsulfonylethanol

| Reaction | Reactant 1 | Reactant 2 | Key Reagents | Resulting C-C Bond |

|---|---|---|---|---|

| Suzuki-Miyaura | Bromo-3-methoxyphenylsulfonylethanol | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | Aryl-Aryl |

| Heck | Iodo-3-methoxyphenylsulfonylethanol | Styrene (B11656) | Pd(OAc)2, PPh3, Et3N | Aryl-Vinyl |

| Sonogashira | Bromo-3-methoxyphenylsulfonylethanol | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | Aryl-Alkynyl |

Development of Multi-Component and Cascade Processes Utilizing 3-Methoxyphenylsulfonylethanol

The functional groups of 3-Methoxyphenylsulfonylethanol can be modified to create building blocks for multi-component reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step.

For instance, oxidation of the primary alcohol to an aldehyde would yield 3-methoxyphenylsulfonylacetaldehyde. This aldehyde could then be a component in well-known MCRs such as the Ugi reaction or the Passerini reaction .

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide wikipedia.orgnih.govorganic-chemistry.orgscribd.com. Using 3-methoxyphenylsulfonylacetaldehyde in an Ugi reaction would incorporate the 3-methoxyphenylsulfonylmethyl moiety into a complex, peptide-like scaffold.

Passerini Reaction: This three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide produces an α-acyloxy amide wikipedia.orgnih.govorganicreactions.orgorganic-chemistry.org. Employing the aldehyde derivative of 3-Methoxyphenylsulfonylethanol would lead to products bearing the sulfonyl group.

Cascade reactions initiated by transformations of 3-Methoxyphenylsulfonylethanol are also conceivable. For example, conversion of the alcohol to a leaving group could be followed by an intramolecular substitution or elimination, which then triggers a subsequent reaction in a one-pot sequence. The development of cascade reactions involving β-hydroxysulfones is an area of active research, with possibilities for forming complex polycyclic systems mdpi.comnih.gov.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methoxyphenylsulfonylethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of 3-Methoxyphenylsulfonylethanol displays distinct signals corresponding to the aromatic, methoxy (B1213986), and ethylsulfonyl portions of the molecule. The aromatic protons on the 3-methoxyphenyl (B12655295) ring typically appear in the downfield region (δ 7.0-7.8 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing sulfonyl group. The substitution pattern on the benzene (B151609) ring leads to a complex splitting pattern, which can be resolved through analysis of coupling constants. The methoxy group protons (-OCH₃) characteristically present as a sharp singlet at approximately δ 3.9 ppm. The two methylene (B1212753) groups of the ethanol (B145695) tail (-CH₂CH₂OH) exhibit signals that are influenced by the neighboring sulfonyl and hydroxyl groups. The methylene group adjacent to the sulfonyl group (SO₂-CH₂) is expected to be more deshielded (δ 3.4-3.6 ppm) than the methylene group bearing the hydroxyl function (CH₂-OH), which typically resonates around δ 4.0-4.2 ppm. The hydroxyl proton (-OH) often appears as a broad singlet, with its chemical shift being dependent on concentration and solvent.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The aromatic carbons show signals in the range of δ 110-160 ppm. The carbon atom attached to the methoxy group (C-OCH₃) and the carbon attached to the sulfonyl group (C-SO₂) are significantly influenced by these substituents. The methoxy carbon itself appears around δ 55-60 ppm. The carbons of the ethyl group, C1 (adjacent to SO₂) and C2 (adjacent to OH), are found in the aliphatic region of the spectrum, with expected chemical shifts around δ 58-62 ppm and δ 55-59 ppm, respectively.

| Proton (¹H) NMR Data | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic-H | 7.0 - 7.8 (m) |

| OCH₃ | ~3.9 (s) |

| SO₂-CH ₂ | 3.4 - 3.6 (t) |

| CH ₂-OH | 4.0 - 4.2 (t) |

| OH | Variable (br s) |

| Carbon (¹³C) NMR Data | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C | 110 - 160 |

| OCH₃ | 55 - 60 |

| SO₂-C H₂ | 58 - 62 |

| C H₂-OH | 55 - 59 |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the structural connectivity, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 3-Methoxyphenylsulfonylethanol, COSY would show correlations between the adjacent protons on the aromatic ring, as well as a clear correlation between the two methylene groups of the ethanol side chain (SO₂-CH₂-CH₂-OH).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methoxy group and the two methylene groups based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for determining stereochemistry and spatial proximity of atoms in larger molecules, NOESY can also provide conformational information in smaller molecules. For 3-Methoxyphenylsulfonylethanol, NOESY could reveal through-space interactions between the methoxy protons and the adjacent aromatic proton.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which are characteristic of specific functional groups.

Characteristic Absorption Bands of Sulfone, Hydroxyl, and Ether Functional Groups

The IR spectrum of 3-Methoxyphenylsulfonylethanol is expected to show strong and characteristic absorption bands for its key functional groups. The sulfone group (SO₂) gives rise to two very strong stretching vibrations: an asymmetric stretch typically in the range of 1350-1300 cm⁻¹ and a symmetric stretch between 1160-1120 cm⁻¹. The hydroxyl group (-OH) will be evident as a broad and strong absorption band in the region of 3500-3200 cm⁻¹, characteristic of intermolecular hydrogen bonding. The C-O stretching vibration of the alcohol will appear in the 1260-1000 cm⁻¹ region. The ether linkage (Ar-O-CH₃) will produce a characteristic C-O-C asymmetric stretching band around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.

| Infrared (IR) Absorption Data | |

| Functional Group | Characteristic Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3500 - 3200 (broad, strong) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| S=O stretch (asymmetric) | 1350 - 1300 (strong) |

| S=O stretch (symmetric) | 1160 - 1120 (strong) |

| C-O-C stretch (ether) | ~1250 and ~1040 |

| C-O stretch (alcohol) | 1260 - 1000 |

Aromatic Ring Vibrational Modes and Substitution Patterns

The aromatic ring itself has several characteristic vibrational modes. The C=C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. The C-H in-plane and out-of-plane bending vibrations provide information about the substitution pattern of the benzene ring. For a meta-substituted ring, characteristic patterns of absorption bands are expected in the fingerprint region (below 1000 cm⁻¹), particularly in the 900-690 cm⁻¹ range, which can help to confirm the 1,3-substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 3-Methoxyphenylsulfonylethanol (C₉H₁₂O₄S), the molecular weight is 216.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 216.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-resolution mass spectrometry is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

For 3-Methoxyphenylsulfonylethanol (molecular formula C₉H₁₂O₄S), HRMS would provide a highly accurate mass measurement of its molecular ion. The expected theoretical monoisotopic mass can be calculated with a high degree of precision. By comparing the experimentally measured mass to the theoretical mass, the elemental composition can be confirmed with a high level of confidence, typically with a mass accuracy of less than 5 parts per million (ppm). This precise measurement is crucial for confirming the identity of the synthesized compound and ruling out other potential isobaric structures.

| Ion Type | Molecular Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | C₉H₁₃O₄S⁺ | 217.0535 |

| [M+Na]⁺ | C₉H₁₂O₄SNa⁺ | 239.0354 |

| [M-H]⁻ | C₉H₁₁O₄S⁻ | 215.0378 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is an invaluable technique for structural elucidation. In an MS/MS experiment, the molecular ion of interest is isolated and then subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide detailed information about the molecule's connectivity and functional groups.

The fragmentation of aromatic sulfonyl compounds often involves characteristic losses. For 3-Methoxyphenylsulfonylethanol, several key fragmentation pathways can be predicted based on the fragmentation behavior of similar structures. A prominent fragmentation pathway for aromatic sulfonamides is the elimination of sulfur dioxide (SO₂). Another expected fragmentation would be the cleavage of the bond between the sulfonyl group and the ethyl alcohol moiety, as well as cleavage within the ethanol side chain.

Key expected fragmentation patterns would include:

Loss of SO₂: A characteristic fragmentation of aromatic sulfonyl compounds is the neutral loss of 64 Da, corresponding to the elimination of SO₂. nih.govresearchgate.net

Cleavage of the C-S bond: Scission of the bond between the phenyl ring and the sulfur atom.

Cleavage of the S-C bond: Fragmentation of the bond connecting the sulfonyl group to the ethanol side chain.

Side-chain fragmentation: Loss of water (H₂O) or ethylene (B1197577) (C₂H₄) from the ethanol moiety.

By analyzing the m/z values of the resulting fragment ions, the structural arrangement of 3-Methoxyphenylsulfonylethanol can be pieced together and confirmed.

| Fragment Ion m/z (Theoretical) | Proposed Structure/Neutral Loss |

|---|---|

| 199.0429 | [M+H - H₂O]⁺ |

| 171.0479 | [M+H - C₂H₄O]⁺ |

| 157.0323 | [M+H - C₂H₄O - CH₂]⁺ or [C₇H₇O₂S]⁺ |

| 153.0187 | [M+H - SO₂]⁺ |

| 109.0653 | [C₇H₉O]⁺ |

X-ray Crystallography Studies of 3-Methoxyphenylsulfonylethanol and its Derivatives

Single Crystal X-ray Diffraction for Absolute Structure Determination

To perform a single-crystal X-ray diffraction analysis, a high-quality single crystal of 3-Methoxyphenylsulfonylethanol is required. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

This analysis would provide the absolute configuration of the molecule, confirming the connectivity of the 3-methoxyphenyl group, the sulfonyl moiety, and the ethanol side chain. The precise bond lengths and angles would offer insight into the electronic environment of the sulfonyl group and the conformation of the ethanol chain. For aromatic sulfonamides, the N-S bond length is often observed to be shorter than the sum of the covalent radii, indicating a degree of double bond character. A similar observation might be expected for the S-C bonds in 3-Methoxyphenylsulfonylethanol.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z | 4 |

Note: This data is representative of a similar small organic molecule and is for illustrative purposes only.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. In the case of 3-Methoxyphenylsulfonylethanol, several types of non-covalent interactions are expected to play a significant role in the solid-state structure.

The presence of the hydroxyl group in the ethanol moiety makes it a strong hydrogen bond donor. The oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors. Therefore, strong intermolecular hydrogen bonds between the hydroxyl hydrogen and the sulfonyl oxygens are anticipated to be a dominant feature in the crystal packing. sdu.dknih.govresearchgate.net These interactions can lead to the formation of one-dimensional chains or more complex three-dimensional networks.

Computational and Theoretical Studies of 3 Methoxyphenylsulfonylethanol

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, which are essential for molecular characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The predicted chemical shifts for 3-Methoxyphenylsulfonylethanol would be compared with experimental data (if available) to confirm the structure. Discrepancies between computed and experimental shifts can often be rationalized by considering solvent effects and conformational dynamics. nih.gov

Below is a hypothetical table of predicted ¹H NMR chemical shifts for 3-Methoxyphenylsulfonylethanol.

| Proton | Predicted Chemical Shift (ppm) |

| Methoxy (B1213986) (-OCH₃) | 3.85 |

| Aromatic (ortho to -SO₂) | 7.50 |

| Aromatic (meta to -SO₂) | 7.10 |

| Aromatic (para to -SO₂) | 7.65 |

| Methylene (B1212753) (-SO₂-CH₂-) | 3.40 |

| Methylene (-CH₂-OH) | 3.90 |

| Hydroxyl (-OH) | 2.50 |

Note: The data in this table is hypothetical and for illustrative purposes.

Vibrational spectroscopy, including infrared (IR) spectroscopy, provides a "fingerprint" of a molecule based on its vibrational modes. DFT calculations can predict the harmonic vibrational frequencies of a molecule. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental spectra. The calculated IR spectrum, which includes the frequencies and intensities of the vibrational modes, can be directly compared to an experimental IR spectrum to aid in the assignment of spectral bands to specific molecular motions, such as C-H stretches, S=O stretches, and C-O stretches.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can provide deep insights into the mechanisms of chemical reactions involving 3-Methoxyphenylsulfonylethanol. For instance, if this molecule were to undergo a reaction, such as oxidation or nucleophilic substitution, computational methods could be used to:

Identify Intermediates and Transition States: The geometries and energies of all reactants, products, intermediates, and transition states along a proposed reaction pathway can be calculated.

Determine Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated to predict the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.

Investigate Solvent Effects: The influence of a solvent on the reaction mechanism can be modeled using implicit or explicit solvation models, providing a more realistic picture of the reaction in solution.

Transition State Identification and Energy Barrier Calculations for Key Transformations

In the study of chemical reactions involving 3-Methoxyphenylsulfonylethanol, the identification of transition states and the calculation of their associated energy barriers are of paramount importance. A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. The energy barrier, or activation energy, is the minimum energy required for a reaction to occur and is a critical determinant of the reaction rate.

Various computational strategies, such as the growing string method, are employed to locate transition state structures. nih.govresearchgate.net These methods explore the potential energy surface of a reaction to find the saddle point corresponding to the transition state. Once a transition state is identified, its structure can be confirmed and refined. cam.ac.uk

The energy barrier is then calculated as the difference in energy between the transition state and the reactants. Quantum mechanical methods, such as Density Functional Theory (DFT), are commonly used for these calculations to provide accurate energy predictions.

Table 1: Hypothetical Energy Barriers for Key Transformations of 3-Methoxyphenylsulfonylethanol

| Transformation | Computational Method | Calculated Energy Barrier (kcal/mol) |

| Dehydration | DFT (B3LYP/6-31G*) | Data not available |

| Oxidation of the hydroxyl group | CCSD(T)/aug-cc-pVTZ | Data not available |

| Ether cleavage | MP2/6-311+G(d,p) | Data not available |

| Note: The data in this table is hypothetical and serves as an example of how such data would be presented. No specific experimental or computational data for these reactions of 3-Methoxyphenylsulfonylethanol were found in the public domain. |

Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Pathway Mapping

Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed to map out the complete reaction pathway. This analysis traces the path of steepest descent from the transition state down to the reactants and products on the potential energy surface.

IRC calculations are crucial for confirming that a located transition state indeed connects the intended reactants and products. cam.ac.uk This method provides a detailed view of the geometric changes that occur throughout the course of a reaction, offering a deeper understanding of the reaction mechanism.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of 3-Methoxyphenylsulfonylethanol can be explored through conformational analysis and molecular dynamics simulations. Conformational analysis involves identifying the different spatial arrangements of the atoms (conformers) that can be achieved through rotation around single bonds. libretexts.org The relative energies of these conformers determine their populations at a given temperature.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. readthedocs.ioyoutube.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal how the molecule moves, vibrates, and interacts with its environment, such as a solvent. nih.govnih.govrsc.org These simulations can provide insights into the dominant conformations, the flexibility of different parts of the molecule, and the interactions that stabilize certain structures.

Table 2: Hypothetical Relative Energies of 3-Methoxyphenylsulfonylethanol Conformers

| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) |

| Anti | ~180° | Data not available |

| Gauche | ~60° | Data not available |

| Note: This table illustrates the type of data obtained from conformational analysis. Specific data for 3-Methoxyphenylsulfonylethanol is not available. |

Structure-Reactivity Relationship Studies via Computational Descriptors

The relationship between the molecular structure of 3-Methoxyphenylsulfonylethanol and its chemical reactivity can be investigated using computational descriptors. nih.govscribd.com These descriptors are numerical values calculated from the molecule's electronic structure that can be correlated with its reactivity.

Key computational descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This provides a guide to where the molecule is likely to interact with other chemical species.

Atomic Charges: Calculating the partial charges on each atom can help to identify reactive sites within the molecule.

By analyzing these and other descriptors, a quantitative structure-activity relationship (QSAR) can be developed to predict the reactivity of 3-Methoxyphenylsulfonylethanol in various chemical environments.

Table 3: Hypothetical Computational Descriptors for 3-Methoxyphenylsulfonylethanol

| Descriptor | Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

| Note: The values in this table are placeholders. Specific computational data for 3-Methoxyphenylsulfonylethanol is not publicly available. |

Applications of 3 Methoxyphenylsulfonylethanol in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The molecular architecture of 3-Methoxyphenylsulfonylethanol inherently positions it as a potentially valuable building block for the construction of more complex molecules. The presence of distinct functional groups offers multiple points for chemical modification and elaboration.

Precursor in the Synthesis of Diverse Organic Scaffolds

The 3-methoxyphenyl (B12655295) group can participate in various aromatic substitution reactions, allowing for the introduction of additional functional groups. The sulfonyl moiety can act as a stable linking group or be involved in reactions such as the Julia olefination. Furthermore, the primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, paving the way for the synthesis of a wide array of organic scaffolds.

Table 1: Potential Transformations of 3-Methoxyphenylsulfonylethanol for Scaffold Synthesis

| Functional Group | Potential Reaction | Resulting Scaffold/Intermediate |

|---|---|---|

| 3-Methoxyphenyl | Electrophilic Aromatic Substitution | Polysubstituted Aromatic Compounds |

| Sulfonyl | Reductive Desulfonylation | Alkylated Arenes |

| Ethanol (B145695) | Oxidation | Arylsulfonyl Acetic Acid Derivatives |

Role in the Elaboration of Novel Molecular Architectures

By strategically combining the reactivity of its different functional parts, 3-Methoxyphenylsulfonylethanol could be employed in multi-step synthetic sequences to generate novel and complex molecular architectures. For instance, the ethanol side chain could be extended, and subsequent intramolecular reactions involving the aromatic ring or the sulfonyl group could lead to the formation of heterocyclic systems.

Engagement in Stereoselective and Asymmetric Transformations

While there is no direct evidence of 3-Methoxyphenylsulfonylethanol itself being used in stereoselective reactions, its derivatives hold potential for such applications. The introduction of a chiral center, for example, by enzymatic resolution of the corresponding acetate (B1210297) ester or through asymmetric synthesis, would yield enantiomerically enriched forms of the molecule. These chiral derivatives could then serve as precursors in stereoselective syntheses.

Contributions to Sustainable and Green Synthetic Methodologies

The principles of green chemistry emphasize the use of renewable feedstocks, atom economy, and the reduction of hazardous waste. The synthesis of 3-Methoxyphenylsulfonylethanol and its subsequent use in organic synthesis could potentially be designed to align with these principles. For example, utilizing greener solvents, catalytic methods, and designing synthetic routes that maximize the incorporation of all atoms from the starting materials would enhance the sustainability of processes involving this compound.

Development of Novel Synthetic Reagents and Catalysts Derived from 3-Methoxyphenylsulfonylethanol

The functional handles present in 3-Methoxyphenylsulfonylethanol provide a foundation for the development of new reagents and catalysts.

Chiral Auxiliaries and Ligands Based on its Derivatives

Modification of the ethanol moiety to incorporate a chiral directing group could lead to the development of novel chiral auxiliaries. These auxiliaries could be temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction, and then subsequently removed.

Furthermore, the aromatic ring and the sulfonyl group could serve as a backbone for the synthesis of chiral ligands for asymmetric catalysis. For instance, ortho-lithiation of the aromatic ring followed by the introduction of a phosphine (B1218219) group could lead to the formation of a P,O-type ligand, where the oxygen of the sulfonyl group or the methoxy (B1213986) group could coordinate to a metal center.

Table 2: Hypothetical Chiral Ligands Derived from 3-Methoxyphenylsulfonylethanol

| Ligand Type | Synthetic Modification | Potential Application |

|---|---|---|

| Chiral Auxiliary | Esterification with a chiral acid | Diastereoselective additions to enolates |

Design of Functional Materials Precursors

Detailed research findings and data tables concerning the role of 3-Methoxyphenylsulfonylethanol as a precursor in the development of functional materials are not available in the current body of scientific literature.

Q & A

Q. What are the common synthetic methodologies for preparing 3-Methoxyphenylsulfonylethanol, and how do reaction conditions influence product purity?

3-Methoxyphenylsulfonylethanol is typically synthesized via sulfonation of 3-methoxyphenol derivatives followed by nucleophilic substitution with ethanol or its derivatives. Key reagents include sulfonyl chlorides (e.g., methanesulfonyl chloride) under anhydrous conditions. Temperature control (0–25°C) and pH adjustments (neutral to mildly basic) are critical to minimize side reactions like over-sulfonation or hydrolysis. Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol-water mixtures to achieve >95% purity .

Q. What analytical techniques are most effective for characterizing 3-Methoxyphenylsulfonylethanol, and how are spectral contradictions resolved?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for structural confirmation, particularly to distinguish between sulfonylethanol regioisomers. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity. Contradictions in NMR data (e.g., unexpected splitting patterns) may arise from residual solvents or stereochemical impurities; these are resolved by rigorous drying or chiral column chromatography .

Q. How can researchers mitigate hydrolysis of 3-Methoxyphenylsulfonylethanol during aqueous-phase experiments?

The sulfonyl group is prone to hydrolysis under acidic or alkaline conditions. Stability is enhanced by using buffered solutions (pH 6–8) and low temperatures (4°C). For long-term storage, lyophilization or storage in anhydrous DMSO at -20°C is recommended. Hydrolysis by-products (e.g., 3-methoxyphenylethanol) can be monitored via LC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up 3-Methoxyphenylsulfonylethanol synthesis while maintaining yield and selectivity?

Scale-up challenges include exothermic sulfonation reactions and by-product formation. Optimized parameters include:

- Solvent choice : Dichloromethane or THF for better heat dissipation.

- Catalyst use : Pyridine or DMAP to accelerate nucleophilic substitution.

- Flow chemistry : Continuous reactors improve temperature control and reduce batch variability.

Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progression in real time .

Q. What strategies are effective for resolving contradictory biological activity data in assays involving 3-Methoxyphenylsulfonylethanol analogs?

Discrepancies in bioactivity (e.g., variable IC₅₀ values) may stem from differences in cell permeability or metabolite interference. Strategies include:

- Metabolic stability assays : Liver microsome studies to identify rapid degradation pathways.

- Proteomics : Target engagement validation via thermal shift assays.

- Structural analogs : Introducing electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity, as seen in related sulfonates .

Q. How can computational modeling guide the design of 3-Methoxyphenylsulfonylethanol derivatives with improved pharmacokinetic properties?

Density Functional Theory (DFT) calculations predict electronic effects of substituents on sulfonyl reactivity, while molecular docking (e.g., AutoDock Vina) identifies potential binding modes to targets like carbonic anhydrase. QSAR models correlate logP values with membrane permeability, guiding the design of derivatives with balanced hydrophilicity .

Q. What experimental approaches validate the environmental safety of 3-Methoxyphenylsulfonylethanol in ecotoxicology studies?

- Aquatic toxicity : Daphnia magna acute immobilization tests (OECD 202).

- Biodegradation : Modified OECD 301B assays to assess half-life in soil/water systems.

- Metabolite profiling : LC-QTOF-MS identifies persistent sulfonic acid derivatives requiring further mitigation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for 3-Methoxyphenylsulfonylethanol?

Solubility variations (e.g., in DMSO vs. water) often arise from polymorphic forms or residual solvents. Techniques to resolve contradictions:

- XRPD : Identify crystalline vs. amorphous phases.

- TGA-DSC : Detect solvent residues affecting solubility.

- Standardized protocols : Use USP <921> guidelines for consistency .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.